N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide is a chemical compound characterized by its unique structure, which integrates a bipyridine moiety with a nicotinamide framework. This compound features a methylthio group and is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is C14H14N4S, and it has a molecular weight of 270.35 g/mol. The presence of both bipyridine and nicotinamide structures suggests that this compound may exhibit interesting coordination chemistry and biological activity.
The mechanism of action for N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide is not documented in retrieved scientific publications. However, the structural similarity of the nicotinamide moiety to NAD+ suggests potential interactions with NAD+-utilizing enzymes. Further research is needed to explore this possibility [].
In-depth scientific research on N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide is limited. More studies are needed to understand its properties, reactivity, and potential applications.
The chemical reactivity of N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide can be attributed to the functional groups present in its structure. Key reactions include:
Preliminary studies suggest that N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide may possess various biological activities. Compounds containing bipyridine and nicotinamide structures are often investigated for their roles as:
The synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide can be achieved through several methods:
N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide has potential applications in various fields:
Interaction studies involving N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide are crucial for understanding its biological mechanisms. These studies typically focus on:
Several compounds share structural similarities with N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Methylthio)pyridine | Contains methylthio group | Simpler structure without bipyridine component |
| 5-Bromo-[2,3'-bipyridine] | Halogenated bipyridine | Potentially enhanced reactivity |
| N-(pyridin-4-yl)methanesulfonamide | Sulfonamide group | Different functional group leading to distinct properties |
| 4-Methyl-[2,3'-bipyridine] | Methylated bipyridine | May exhibit altered biological activity |
N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide stands out due to its dual functionality from both the bipyridine and nicotinamide components, potentially offering unique interactions and activities compared to simpler analogs.